(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
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Overview
Description
(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a benzyl group substituted with two methoxy groups at the 3 and 4 positions, and a morpholine ring attached via an ethyl chain
Mechanism of Action
Mode of Action
The mode of action of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine is currently unknown due to the lack of specific studies on this compound. It is known that the 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Pharmacokinetics
The 3,4-dimethoxybenzyl group is known to increase the solubility and stability of the precursor , which could potentially influence the compound’s bioavailability.
Result of Action
The cleavage of the 3,4-dimethoxybenzyl group during monolayer formation suggests that the compound could potentially influence the structure and function of cellular monolayers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the cleavage of the 3,4-dimethoxybenzyl group is known to occur at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) . Therefore, factors such as temperature and pH could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that the 3,4-dimethoxybenzyl group can act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . This suggests that (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine could interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the 3,4-dimethoxybenzyl group can be cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) .
Metabolic Pathways
It is known that the 3,4-dimethoxybenzyl group can undergo enzymic ester hydrolysis and decomposition by Hofmann Elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:
Formation of 3,4-Dimethoxybenzyl Chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl₂) under reflux conditions.
Nucleophilic Substitution: The resulting 3,4-dimethoxybenzyl chloride is then reacted with 2-(morpholin-4-yl)ethanamine in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
For industrial-scale production, the process may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxytoluene.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of self-assembled monolayers (SAMs) for surface modification.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl Alcohol: A precursor in the synthesis of (3,4-Dimethoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine.
3,4-Dimethoxybenzaldehyde: An oxidation product of 3,4-dimethoxybenzyl derivatives.
Veratryl Alcohol: Another methoxy-substituted benzyl alcohol with similar chemical properties.
Uniqueness
This compound is unique due to the presence of both the methoxy-substituted benzyl group and the morpholine ring, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c1-18-14-4-3-13(11-15(14)19-2)12-16-5-6-17-7-9-20-10-8-17/h3-4,11,16H,5-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRZVUZDRUWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCN2CCOCC2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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